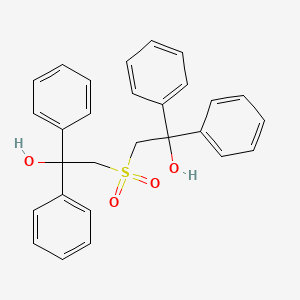
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is a complex organic compound with the molecular formula C28H26O3S It is characterized by the presence of hydroxyl and sulfonyl functional groups attached to a diphenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol typically involves multi-step organic reactions. One common method includes the reaction of diphenylethanol with sulfonyl chloride in the presence of a base to form the sulfonyl derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield diphenyl ketones, while reduction of the sulfonyl group may produce diphenyl sulfides.
Scientific Research Applications
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol
- 2-Hydroxy-1,2-diphenylethanone
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that is valuable in various research contexts.
Properties
CAS No. |
35189-92-5 |
|---|---|
Molecular Formula |
C28H26O4S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C28H26O4S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-33(31,32)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |
InChI Key |
DJNIMBDGLBZDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















